molecular formula C10H16N2O B13460243 Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine

Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine

Cat. No.: B13460243
M. Wt: 180.25 g/mol
InChI Key: WKSVLADVYDDREE-UHFFFAOYSA-N
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Description

Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methoxy group at the 5-position and an ethylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxypyridine with an appropriate ethylamine derivative under controlled conditions. The reaction typically requires a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the amine and facilitate nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine is unique due to its specific substitution pattern on the pyridine ring and the presence of both methoxy and ethylamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

N-ethyl-1-(5-methoxypyridin-2-yl)ethanamine

InChI

InChI=1S/C10H16N2O/c1-4-11-8(2)10-6-5-9(13-3)7-12-10/h5-8,11H,4H2,1-3H3

InChI Key

WKSVLADVYDDREE-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C1=NC=C(C=C1)OC

Origin of Product

United States

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